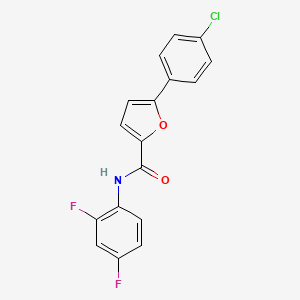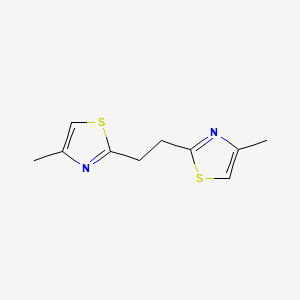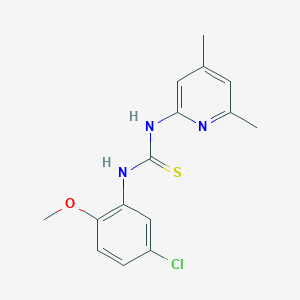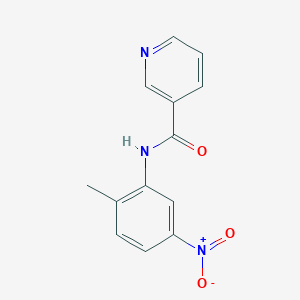
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide, also known as CDF, is a synthetic compound that belongs to the class of furamide derivatives. CDF has been studied extensively for its potential application in various scientific research fields due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the inhibition of various enzymes and proteins involved in the inflammatory and cancer pathways. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to inhibit the activity of COX-2, a key enzyme involved in the inflammatory pathway. It has also been found to inhibit the activity of various proteins involved in the cancer pathway such as STAT3 and NF-κB.
Biochemical and Physiological Effects:
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to possess various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to reduce oxidative stress and improve mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its high potency and selectivity. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been found to be highly effective in inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. However, one limitation of using 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in lab experiments is its potential toxicity. Further studies are required to determine the optimal dosage and administration route to minimize toxicity.
Zukünftige Richtungen
There are several future directions for the study of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide. One potential area of research is the development of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide derivatives with improved potency and selectivity. Another area of research is the investigation of the potential application of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide in combination with other drugs for the treatment of various diseases. Additionally, further studies are required to determine the optimal dosage and administration route of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide for clinical use.
Synthesemethoden
The synthesis of 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide involves the reaction of 2,4-difluoroaniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with furfurylamine to yield the final product, 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide.
Wissenschaftliche Forschungsanwendungen
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has been extensively studied for its potential application in various scientific research fields. It has been found to possess anti-inflammatory, anti-tumor, and anti-cancer properties. 5-(4-chlorophenyl)-N-(2,4-difluorophenyl)-2-furamide has also been studied for its potential application in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
5-(4-chlorophenyl)-N-(2,4-difluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF2NO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(19)9-13(14)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHARKCCBAMGAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6970815 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-dimethylphenyl)-2-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5800219.png)
![2-methyl-3-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5800226.png)


![(4-fluoro-2-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5800264.png)
![2-(2,6-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5800270.png)

![5,5-dimethyl-3-[(3-phenyl-1H-pyrazol-5-yl)amino]-2-cyclohexen-1-one](/img/structure/B5800296.png)


![N'-[(2-cyclohexylacetyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5800309.png)


